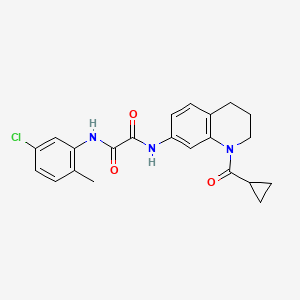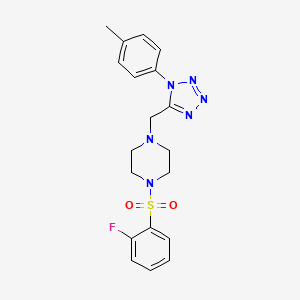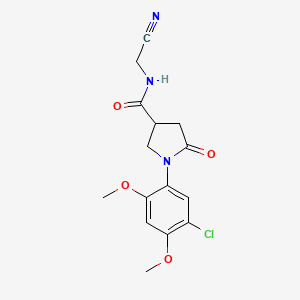
3-Butyl-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Applications De Recherche Scientifique
3-Butyl-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Biological Studies: Investigated for its interactions with biological systems, including enzymes and receptors.
Mécanisme D'action
The mode of action of oxazoles can involve various biochemical pathways and targets, depending on the specific compound and its substitutions . For example, some oxazoles have been found to inhibit certain enzymes, while others may interact with various receptors .
The pharmacokinetics of oxazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound and its physicochemical properties .
The result of action of an oxazole compound at the molecular and cellular level can include changes in cell signaling, gene expression, and other cellular processes .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific compound. Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of an oxazole compound .
Analyse Biochimique
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a β-hydroxy amide with a dehydrating agent such as Deoxo-Fluor® to form the oxazoline intermediate, which is then oxidized to the oxazole using manganese dioxide . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Condensation: Formation of imines and subsequent cyclization to oxazoles.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Dehydrating Agents: Deoxo-Fluor®, Burgess’ reagent.
Condensation Reagents: Hydroxylamine, β-diketones.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the substitution pattern .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazoles: Similar five-membered rings with oxygen and nitrogen atoms at different positions.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in the ring.
Oxazolines: Reduced form of oxazoles with a single bond between the nitrogen and carbon atoms.
Uniqueness
3-Butyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Propriétés
IUPAC Name |
3-butyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJWTTNPKXVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
![N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2470267.png)




![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)


![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
![1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2470285.png)

